Proglumetacin-d4 dioxalate is a deuterated derivative of proglumetacin, which is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. The compound is particularly relevant in pharmacokinetic studies and therapeutic drug monitoring due to its unique isotopic labeling. Proglumetacin-d4 dioxalate serves as a valuable tool for researchers investigating the pharmacodynamics and metabolism of proglumetacin and related compounds.
Proglumetacin-d4 dioxalate is synthesized in laboratory settings, often derived from proglumetacin through deuteration processes. It is commercially available from various chemical suppliers, including Veeprho and MedChemExpress, which provide it for research purposes, particularly in studies related to drug metabolism and pharmacokinetics .
Proglumetacin-d4 dioxalate falls under the classification of non-steroidal anti-inflammatory drugs. It is categorized as a cyclo-oxygenase inhibitor, similar to its parent compound, proglumetacin. The presence of deuterium atoms distinguishes it from non-deuterated forms, enhancing its utility in various analytical applications.
The synthesis of proglumetacin-d4 dioxalate typically involves the incorporation of deuterium into the molecular structure of proglumetacin. This process can be achieved through several methods, including:
The molecular structure of proglumetacin-d4 dioxalate can be represented as follows:
The structure features a core phenyl ring system typical of NSAIDs, with functional groups that contribute to its pharmacological activity.
Proglumetacin-d4 dioxalate can undergo various chemical reactions similar to those of its parent compound. Key reactions include:
The reactivity profile can be studied using chromatographic techniques to monitor changes in concentration and identify reaction products. Understanding these reactions is crucial for elucidating the metabolic pathways involved in drug processing.
Proglumetacin acts primarily as a cyclo-oxygenase inhibitor, blocking the enzyme responsible for converting arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting this pathway, proglumetacin-d4 dioxalate reduces inflammation and alleviates pain.
Studies have demonstrated that proglumetacin exhibits significant inhibitory activity against both cyclo-oxygenase isoforms (COX-1 and COX-2), contributing to its therapeutic effects. The deuterated form aids in tracking pharmacokinetic parameters due to its distinct isotopic signature.
Analytical methods such as high-performance liquid chromatography and mass spectrometry are essential for characterizing the physical and chemical properties of proglumetacin-d4 dioxalate.
Proglumetacin-d4 dioxalate has several scientific uses:
Proglumetacin-d4 dioxalate is a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) proglumetacin, where four hydrogen atoms are replaced by deuterium at specific molecular positions. The base compound (proglumetacin) has the molecular formula C₄₆H₅₈ClN₅O₈ and consists of an indomethacin moiety linked via an ester bond to a proglumide-derived diethylaminopropyl chain [3] [4]. In the deuterated variant:
This strategic deuteration alters mass spectrometry signatures while preserving the compound’s steric and electronic properties, critical for tracer applications.
Table 1: Structural Attributes of Proglumetacin-d4 Dioxalate
Property | Specification |
---|---|
Molecular Formula | C₄₆H₅₄D₄ClN₅O₈·2(C₂HO₄) |
Deuterated Sites | Indomethacin acetyl group (-C(O)CD₃) |
Non-deuterated Core | Proglumide backbone, chlorobenzoyl ring |
Salt Form | Dioxalate (stabilizes tertiary amine moiety) |
The systematic IUPAC name for the base compound is:3-[4-[2-[[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetyl]oxyethyl]piperazin-1-yl]propyl 4-(benzoylamino)-5-(dipropylamino)-5-oxopentanoate [3]. For the deuterated dioxalate variant:
Deuteration does not introduce new stereoisomers but may subtly influence conformational equilibria via isotopic mass effects.
Synthesis involves a three-stage process:1. Deuteration of indomethacin precursor:- Reduction of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid methyl ester using NaBD₄ in THF, selectively yielding the -CD₃ analog [4].2. Esterification with proglumide derivative:- Coupling deuterated indomethacin with N-benzoyl-N,N-diethylglutamine-O-propyl bromide via Steglich esterification (DCC/DMAP catalysis) [10].3. Salt formation:- Treatment with oxalic acid in ethanol precipitates the dioxalate salt (purity >98% by HPLC) [10].
Table 2: Key Synthesis Metrics
Step | Reaction Conditions | Yield | Deuteration Efficiency |
---|---|---|---|
Precursor deuteration | NaBD₄, THF, 0°C → 25°C, 12 h | 85% | >99% D-incorporation |
Esterification | DCC/DMAP, CH₂Cl₂, 24 h | 72% | N/A |
Salt formation | Oxalic acid/EtOH, 1 h | 95% | N/A |
Crystallography:
Spectroscopy:1. NMR (500 MHz, DMSO-d₆):- Disappearance of the acetyl methyl signal at δ 2.3 ppm; no new peaks (confirms -CD₃) [10].- Piperazine protons: δ 2.5–3.5 ppm (unaffected by deuteration).2. Mass Spectrometry:- ESI-MS: m/z 849.4 [M+H]⁺ (vs. 845.4 for proglumetacin; +4 Da shift) [1].- Characteristic fragments: m/z 357.2 (deuterated indomethacin⁺), 134.1 (C₇D₃H₂O⁺) [10].3. FT-IR:- C-D stretch at 2150 cm⁻¹ (weak, superimposed on C=O bands) [4].
Table 3: Spectroscopic Signatures
Technique | Key Signals | Interpretation |
---|---|---|
¹H NMR | δ 2.3 ppm signal absent | Confirms -COCD₃ formation |
ESI-MS | [M+H]⁺ m/z 849.4 | +4 Da mass shift from deuteration |
FT-IR | 2150 cm⁻¹ (vs. 2120 cm⁻¹ in -CD₂ analogs) | Isotope-sensitive C-D stretch |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1